Cas no 115236-58-3 (D-Glucose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-)

D-Glucose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- structure
115236-58-3 structure
Product Name:D-Glucose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-
CAS-Nr.:115236-58-3
MF:C46H78N2O35
MW:1219.10393857956
CID:130696
PubChem ID:102602605
Update Time:2025-04-19

D-Glucose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • MONOFUCOSYL-PARA-LACTO-N-HEXAOSE IV
    • Monofucosyl-para-lacto-N-hexaose IV (MFpLNH IV)
    • Monofucosyl-para-lacto-N-hexaose IV     (MFpLNH IV)
    • Mono-Fucosyl-p-lacto-N-hexaose Ⅳ
    • 3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • 3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • 3)-O-b-D-galactopyranosyl-(1&
    • 3)-O-b-D-galactopyranosyl-(1&reg
    • FUCOSYL-PARA-LACTO-N-HEXAOSE IV FROM HUM
    • fucosyl-para-lacto-N-hexaose iv from*human milk
    • Fucosyl-para-lacto-N-hexaoseIV
    • fucosyl-p-lacto-N-hexaose IV
    • mono-Fucosyl-p-lacto-N-hexaose IV
    • β-Gal-(1-3)-β-GlcNAc-(1-3)-β-Gal-(1-4)(α-Fuc-[1-3])-β-GlcNAc-(1-3)-β-Gal-(1-4)-Glc
    • BETA-GAL-[1->3]-BETA-GLCNAC-[1->3]-BETA-GAL-[1-4][ALPHA-FUC-(1->3)]-BETA-GLCNAC-[1->3]-BETA-GAL-[1->4]-GLC
    • 115236-58-3
    • D-Glucose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-
    • MDL: MFCD01310873
    • Inchi: 1S/C46H78N2O35/c1-11-23(60)29(66)31(68)43(72-11)81-38-22(48-13(3)57)42(83-39-27(64)18(8-53)75-45(33(39)70)78-35(15(59)5-50)24(61)14(58)4-49)77-20(10-55)36(38)79-46-34(71)40(28(65)19(9-54)76-46)82-41-21(47-12(2)56)37(26(63)17(7-52)73-41)80-44-32(69)30(67)25(62)16(6-51)74-44/h4,11,14-46,50-55,58-71H,5-10H2,1-3H3,(H,47,56)(H,48,57)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26+,27-,28-,29+,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
    • InChI-Schlüssel: AXMANVATPOJSHN-YPTQHEKPSA-N
    • Lächelt: O([C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)NC(C)=O)O)[C@@H]1[C@@H](CO)O[C@H]([C@@H]([C@H]1O[C@H]1[C@H]([C@@H]([C@@H]([C@H](C)O1)O)O)O)NC(C)=O)O[C@@H]1[C@H]([C@H](O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O[C@H](CO)[C@@H]1O)O

Berechnete Eigenschaften

  • Genaue Masse: 1218.44000
  • Monoisotopenmasse: 1218.439
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 22
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 37
  • Schwere Atomanzahl: 83
  • Anzahl drehbarer Bindungen: 26
  • Komplexität: 2030
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 34
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 591A^2
  • XLogP3: -13

Experimentelle Eigenschaften

  • Dichte: 1.7±0.1 g/cm3
  • Schmelzpunkt: N/A℃
  • Siedepunkt: 1555.7±65.0 °C at 760 mmHg
  • Flammpunkt: 894.7±34.3 °C
  • PSA: 590.63000
  • LogP: -14.33660
  • Dampfdruck: 0.0±0.6 mmHg at 25°C

D-Glucose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- Sicherheitsinformationen

D-Glucose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- Verwandte Literatur

115236-58-3 (D-Glucose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-) Verwandte Produkte

Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
上海帛亦医药科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Yunnanjiuzhen
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Yunnanjiuzhen
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Jinhuan Chemical CO., LTD.